molecular formula C39H80O6P- B14308973 2,3-Bis(hexadecyloxy)propyl butyl phosphate CAS No. 112396-59-5

2,3-Bis(hexadecyloxy)propyl butyl phosphate

Cat. No.: B14308973
CAS No.: 112396-59-5
M. Wt: 676.0 g/mol
InChI Key: YTIUCWMQYFZCDP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(hexadecyloxy)propyl butyl phosphate is a synthetic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by its unique structure, which includes two hexadecyloxy groups attached to a propyl backbone, with a butyl phosphate group at one end.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(hexadecyloxy)propyl butyl phosphate typically involves the reaction of 2,3-dihydroxypropyl butyl phosphate with hexadecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, including 2,3-dihydroxypropyl butyl phosphate and hexadecanol, are fed into a reactor equipped with a heating system and a catalyst. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(hexadecyloxy)propyl butyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate group.

    Substitution: The hexadecyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphite or phosphonate derivatives.

    Substitution: Various alkyl or aryl-substituted phosphates.

Scientific Research Applications

2,3-Bis(hexadecyloxy)propyl butyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifier in various chemical formulations.

    Biology: Plays a role in the study of cell membrane dynamics and lipid-protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a component of synthetic lung surfactants.

    Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants.

Mechanism of Action

The mechanism of action of 2,3-Bis(hexadecyloxy)propyl butyl phosphate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The molecular targets include phospholipases and other enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(hexadecyloxy)propyl dihydrogen phosphate
  • 1,2-Di-O-hexadecylglycero-3-phosphoric acid
  • Dihexadecylphosphatidic acid

Uniqueness

2,3-Bis(hexadecyloxy)propyl butyl phosphate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its butyl phosphate group provides enhanced stability and resistance to hydrolysis compared to similar compounds. Additionally, the presence of two hexadecyloxy groups contributes to its hydrophobic nature, making it an effective surfactant and emulsifier.

Properties

CAS No.

112396-59-5

Molecular Formula

C39H80O6P-

Molecular Weight

676.0 g/mol

IUPAC Name

butyl 2,3-dihexadecoxypropyl phosphate

InChI

InChI=1S/C39H81O6P/c1-4-7-10-12-14-16-18-20-22-24-26-28-30-32-34-42-37-39(38-45-46(40,41)44-36-9-6-3)43-35-33-31-29-27-25-23-21-19-17-15-13-11-8-5-2/h39H,4-38H2,1-3H3,(H,40,41)/p-1

InChI Key

YTIUCWMQYFZCDP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCC)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.